N-(3-(2-氧代哌啶-1-基)苯基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is also known as furanylfentanyl . It is a synthetic opioid, closely related to fentanyl, which is likely to be a potent opioid narcotic analgesic . It is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine and structurally related to fentanyl .
Molecular Structure Analysis
The molecular structure of furanylfentanyl is C24H26N2O2 . It is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine .科学研究应用
Anticoagulant Therapy
Apixaban: , a derivative of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, is a potent direct inhibitor of activated factor X (FXa). It is used in the prevention and treatment of thromboembolic diseases. Apixaban has shown to have a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cancer Research
Compounds with the piperidine nucleus, such as N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, have been identified as having anticancer properties. Piperidine derivatives are being utilized in different ways as anticancer agents, showing promise in preclinical studies .
Antimicrobial Applications
Piperidine derivatives are also known for their antimicrobial properties. The structure of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide suggests potential use in the development of new antimicrobial agents that could be effective against resistant strains of bacteria .
Analgesic and Anti-inflammatory
The piperidine moiety is a key component in many analgesic and anti-inflammatory drugs. Research into derivatives of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide could lead to the development of new pain relief medications with improved efficacy and reduced side effects .
Neurodegenerative Diseases
Research into piperidine derivatives has shown potential applications in the treatment of neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of drugs targeting conditions like Alzheimer’s disease .
Antipsychotic Medications
The piperidine nucleus is present in many antipsychotic drugs. N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide could be a precursor in the synthesis of new antipsychotic medications that offer better patient outcomes with fewer adverse effects .
Antiviral Research
Piperidine derivatives have shown antiviral activities in various studies. As such, N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide could be instrumental in the development of novel antiviral drugs, especially in the face of emerging viral pathogens .
Tuberculosis Treatment
In the search for potent anti-tubercular agents, derivatives of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide have been designed and synthesized. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, showing potential as new treatments for tuberculosis .
安全和危害
作用机制
Target of Action
The compound N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, also known as apixaban, is a direct inhibitor of activated factor X (FXa) . FXa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
Apixaban indirectly inhibits platelet aggregation by reducing thrombin generation . Thrombin is a key enzyme in the coagulation cascade that converts soluble fibrinogen into insoluble strands of fibrin, as well as catalyzing many other coagulation-related reactions.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The result of apixaban’s action is the prevention and treatment of various thromboembolic diseases . By inhibiting FXa, apixaban prevents the formation of a functional prothrombinase complex, thus reducing the conversion of prothrombin to thrombin. This leads to a decrease in thrombin-mediated platelet aggregation and a reduction in the formation of blood clots .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its bioavailability and efficacy through drug-drug interactions . Furthermore, individual patient factors such as age, body weight, renal function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of apixaban .
属性
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBZTFTGGSSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。